3-Iodo-4-methoxy-5-methylaniline
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Overview
Description
3-Iodo-4-methoxy-5-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methoxy-5-methylaniline typically involves the iodination of 4-methoxy-5-methylaniline. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methoxy-5-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
3-Iodo-4-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxy-5-methylaniline involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methylaniline
- 3-Methoxy-5-methylaniline
- 2-Bromo-5-methylaniline
- 2-Iodo-5-methylbenzoic acid
Uniqueness
3-Iodo-4-methoxy-5-methylaniline is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C8H10INO |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
3-iodo-4-methoxy-5-methylaniline |
InChI |
InChI=1S/C8H10INO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 |
InChI Key |
GVNRCXIPNCDMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)I)N |
Origin of Product |
United States |
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